molecular formula C8H9Cl2NO2 B13770204 Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- CAS No. 75228-82-9

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-

Cat. No.: B13770204
CAS No.: 75228-82-9
M. Wt: 222.07 g/mol
InChI Key: SIRNREWBXLUNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a furanyl group attached to the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- typically involves the reaction of 2-chloroacetamide with 5-chloro-2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloroacetamide+5-chloro-2-furanylmethyl chlorideNaOHAcetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-\text{2-chloroacetamide} + \text{5-chloro-2-furanylmethyl chloride} \xrightarrow{\text{NaOH}} \text{Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-} 2-chloroacetamide+5-chloro-2-furanylmethyl chlorideNaOH​Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation Reactions: The furanyl group can undergo oxidation to form corresponding furanones.

    Reduction Reactions: The compound can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted acetamides.

    Oxidation Reactions: Products include furanones.

    Reduction Reactions: Products include amines.

Scientific Research Applications

Medicinal Chemistry

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- has been investigated for its potential therapeutic properties. Interaction studies focus on its binding affinity with biological targets like enzymes or receptors. Understanding these interactions can provide insights into its mechanism of action and possible therapeutic uses.

Case Study:
Research has indicated that compounds similar to Acetamide can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. This suggests that Acetamide may also have potential as an anticancer agent.

Agricultural Science

In agricultural applications, derivatives of Acetamide compounds are explored for their herbicidal properties. The unique structure may enhance selectivity towards certain plant species while minimizing toxicity to non-target organisms.

Case Study:
Studies have shown that similar acetamide derivatives can effectively control weed populations without adversely affecting crop yield, indicating a promising avenue for sustainable agriculture.

Material Science

Acetamide compounds are used in developing polymers and other materials due to their unique chemical properties. They can act as intermediates in synthesizing more complex materials with specific functionalities.

Case Study:
Research has demonstrated that incorporating acetamide derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- involves its interaction with specific molecular targets. The chloro and furanyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- is unique due to its specific combination of chloro and furanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- (CAS Number: 75228-88-5) is a compound with notable biological activity due to its unique chemical structure. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl- is C9H11Cl2NO3C_9H_{11}Cl_2NO_3, with a molecular weight of 252.09 g/mol. The presence of chloro and furan substituents contributes to its reactivity and biological activity. The compound typically exhibits a purity of around 95% and is primarily utilized in laboratory settings for various research applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloro group in the structure can undergo nucleophilic substitution reactions, while the acetamide moiety can participate in hydrolysis or amidation reactions. These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.

Antimicrobial Potential

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including those structurally similar to Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-methyl-. For instance, a study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with halogenated substituents exhibited enhanced antimicrobial activity due to increased lipophilicity, allowing them to penetrate cell membranes effectively .

Compound NameMolecular FormulaAntimicrobial Activity
Acetamide, 2-chloro-N-(5-methylfuran-2-yl)methyl-N-methylC9H12ClNOEffective against Gram-positive bacteria
Acetamide, 2-chloro-N-(4-fluorophenyl)acetamideC9H8ClFNOHigh activity against MRSA

Cytotoxicity and Pharmacokinetics

In addition to its antimicrobial properties, studies have assessed the cytotoxicity and pharmacokinetic profiles of acetamides. For example, research on related compounds demonstrated favorable cytotoxicity results, indicating potential for further in vivo toxicological testing. The pharmacokinetic analysis suggested that these compounds possess good parameters for oral use, making them suitable candidates for therapeutic development .

Case Studies

  • Study on Klebsiella pneumoniae : A specific investigation into the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed that the presence of the chloro atom significantly enhanced its antibacterial effects against K. pneumoniae. The study determined minimum inhibitory concentrations (MIC) and time-kill kinetics, confirming that this compound acts as a bactericidal agent .
  • Quantitative Structure-Activity Relationship (QSAR) : Another study utilized QSAR analysis to predict the biological activity of N-(substituted phenyl)-2-chloroacetamides based on their chemical structure. This approach confirmed that structural variations significantly impact biological efficacy against different pathogens .

Properties

CAS No.

75228-82-9

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

2-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C8H9Cl2NO2/c1-11(8(12)4-9)5-6-2-3-7(10)13-6/h2-3H,4-5H2,1H3

InChI Key

SIRNREWBXLUNAD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(O1)Cl)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.